8-(Boc-amino)-3-azabicyclo[3.2.1]octane

Dopamine transporter CNS drug discovery Stereochemistry-activity relationship

8-(Boc-amino)-3-azabicyclo[3.2.1]octane (CAS 198210-17-2) delivers a conformationally constrained 3-azabicyclo[3.2.1]octane scaffold with Boc-orthogonal protection. Stereochemical integrity eliminates >70% potency loss in DAT binding assays. Choose defined C8 stereochemistry for reproducible CNS-targeted SAR campaigns. Available from leading suppliers in research quantities.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 198210-17-2
Cat. No. B1394502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Boc-amino)-3-azabicyclo[3.2.1]octane
CAS198210-17-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CCC1CNC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
InChIKeyHHYUNZXSGVNMOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Boc-amino)-3-azabicyclo[3.2.1]octane (CAS 198210-17-2): Procurement-Grade Bicyclic Building Block for CNS Drug Discovery


8-(Boc-amino)-3-azabicyclo[3.2.1]octane (CAS 198210-17-2), also designated as tert-butyl 3-azabicyclo[3.2.1]octan-8-ylcarbamate, is a saturated bicyclic amine building block comprising a bridged 3-azabicyclo[3.2.1]octane core bearing a Boc-protected amino group at the bridgehead C8 position [1]. With molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32 g/mol, this compound serves as a conformationally constrained scaffold in medicinal chemistry programs targeting central nervous system (CNS) disorders . The 3-azabicyclo[3.2.1]octane framework constitutes a topographical analogue of the tropane skeleton found in cocaine and other bioactive alkaloids, providing a rigid three-dimensional architecture for receptor-ligand interaction studies [2].

Why 8-(Boc-amino)-3-azabicyclo[3.2.1]octane Cannot Be Substituted: Evidence-Based Differentiation


Generic substitution of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane with alternative bridged bicyclic scaffolds or alternative amine protecting groups introduces quantifiable risks to downstream synthetic and biological outcomes. The 3-azabicyclo[3.2.1]octane framework differs fundamentally from the 8-azabicyclo[3.2.1]octane (tropane) scaffold in nitrogen positioning, which alters the vector of substitution and consequently ligand-receptor recognition geometry [1]. Direct comparative pharmacological data from 8-substituted-3-azabicyclo[3.2.1]octane analogues reveal that stereochemistry at the C8 position produces a 3.4-fold difference in dopamine transporter binding potency between α- and β-epimers (IC₅₀ = 234 nM vs 785 nM) [2]. Furthermore, Boc protection confers orthogonal deprotection selectivity relative to Cbz, enabling sequential amine unveiling under mild acidic conditions (TFA) without affecting base-labile or hydrogenolysis-sensitive functionality [3]. These scaffold-specific and protecting-group-specific properties cannot be assumed for superficially similar analogues such as 2-azabicyclo[2.2.2]octane derivatives or 8-azabicyclo[3.2.1]octane variants.

8-(Boc-amino)-3-azabicyclo[3.2.1]octane: Quantitative Differentiation Evidence for Procurement Decision-Making


C8 Stereochemistry Dictates 3.4-Fold Potency Differential in Dopamine Transporter Binding

The stereochemical configuration at the C8 position of the 3-azabicyclo[3.2.1]octane scaffold produces quantifiable divergence in biological activity. In a direct head-to-head comparison using [³H]WIN 35,428 binding assays at the dopamine transporter, the 8α-phenyl substituted analogue (compound 8a) exhibited an IC₅₀ of 234 nM, whereas its C8 β-epimer (compound 14) demonstrated 3.4-fold lower potency with an IC₅₀ of 785 nM [1]. The 8β-phenyl-8α-hydroxy analogue (compound 7a) displayed a 22-fold reduction in binding inhibition potency relative to the corresponding 8β-phenyl compound lacking the C8 hydroxyl group [1]. These stereochemistry-dependent potency differences directly inform the synthetic value of stereochemically defined 8-Boc-amino building blocks.

Dopamine transporter CNS drug discovery Stereochemistry-activity relationship

Boc Protection Enables Orthogonal Deprotection: Selective Acid-Labile Cleavage Without Cbz Removal

The Boc (tert-butoxycarbonyl) protecting group provides distinct synthetic utility compared to alternative carbamate protecting groups such as Cbz (benzyloxycarbonyl). The Boc group is stable under basic and nucleophilic conditions yet undergoes facile cleavage under mild acidic conditions (e.g., trifluoroacetic acid at room temperature), whereas the Cbz group remains stable under these acidic conditions and requires catalytic hydrogenolysis for removal [1]. This orthogonal lability profile permits sequential deprotection when both Boc and Cbz are present in the same molecule: Boc can be removed with acid leaving Cbz intact, or Cbz can be cleaved by hydrogenolysis without affecting Boc [2]. In contrast, the unprotected 8-amino analogue (CAS 174487-22-0, molecular weight 126.20) lacks this controlled deprotection capability and presents chemoselectivity challenges in complex multi-step syntheses .

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Benzyhydryl Ether Substitution at C8 Enhances DAT/5-HT Selectivity: Scaffold-Specific SAR

In a systematic structure-activity relationship (SAR) study of 8-substituted-3-azabicyclo[3.2.1]octanes, substitution at the C8 position with benzhydryl ether groups (compound 17, analogous to benztropine) demonstrated improved selectivity for the dopamine transporter (DAT) over the serotonin transporter (5-HT transporter) compared to the corresponding 8-phenyl compounds (8a and 14) [1]. This selectivity enhancement is scaffold-dependent, arising from the specific geometry and substituent vector imparted by the 3-azabicyclo[3.2.1]octane framework. The isotropane and benzisotropine analogues were found to bind in a manner more similar to benztropine compounds than to cocaine or WIN 35,065-2, indicating a distinct binding mode unique to this scaffold class [1].

Transporter selectivity Cocaine abuse therapeutics Structure-activity relationship

Conformational Rigidity of 3-Azabicyclo[3.2.1]octane vs 2-Azabicyclo[2.2.2]octane: Divergent Synthetic Accessibility and Yield

The 3-azabicyclo[3.2.1]octane scaffold offers distinct synthetic and conformational advantages compared to the 2-azabicyclo[2.2.2]octane alternative. While α-CF₃-substituted saturated bicyclic amines encompassing azabicyclo[n.2.1]alkane (n=1-3) and azabicyclo[2.2.2]octane derivatives are accessible via related synthetic sequences, the reported overall yields range from 10% to 42% across the series, with the specific yield varying by scaffold geometry and substituent positioning [1]. The 3-azabicyclo[3.2.1]octane framework provides a bridgehead nitrogen vector that differs fundamentally from the 2-azabicyclo[2.2.2]octane system, resulting in distinct spatial presentation of functional groups and consequently divergent biological recognition profiles [2].

Bicyclic scaffold comparison Synthetic yield Conformational constraint

Commercial Availability and Pricing: 8-Boc-amino-3-azabicyclo[3.2.1]octane vs Unprotected 8-Amino Analogue

Commercial procurement data for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane indicates defined pricing tiers with purity specifications of 97-98% across multiple vendors . At the 250 mg scale, pricing approximates $130-224 USD, with 1 g quantities ranging from $390-513 USD . The Boc-protected building block is stocked and shipped globally from multiple suppliers, with lead times of approximately 1 week for smaller quantities and up to 3 weeks for larger amounts . In contrast, the unprotected 8-amino-3-azabicyclo[3.2.1]octane analogue (CAS 174487-22-0) has limited commercial availability from specialized suppliers, requiring custom synthesis or extended sourcing .

Procurement economics Building block availability Cost-benefit analysis

8-(Boc-amino)-3-azabicyclo[3.2.1]octane: Evidence-Supported Application Scenarios


Stereochemically Defined Synthesis of CNS-Targeted Dopamine Transporter Ligands

Based on direct head-to-head pharmacological data showing a 3.4-fold potency difference between C8 α- and β-epimers in dopamine transporter binding assays (IC₅₀ = 234 nM vs 785 nM) [1], stereochemically pure 8-(Boc-amino)-3-azabicyclo[3.2.1]octane serves as the optimal starting material for synthesizing DAT-targeted therapeutic candidates. The defined stereochemistry at C8 eliminates the risk of epimeric contamination that could reduce target potency by over 70%, thereby preserving the intended structure-activity relationship in downstream analogues.

Sequential Amine Deprotection in Multi-Step Library Synthesis Requiring Orthogonal Protecting Groups

The Boc group on 8-(Boc-amino)-3-azabicyclo[3.2.1]octane provides orthogonal deprotection capability relative to Cbz-protected intermediates, as evidenced by class-level protecting group comparison data [2][3]. This orthogonality enables researchers to selectively unveil the bridgehead amine under mild acidic conditions (TFA) while preserving other base-sensitive or hydrogenolysis-labile protecting groups elsewhere in the molecule, streamlining synthetic routes and reducing the need for intermediate purification steps.

Scaffold-Hopping Programs Exploring Conformationally Constrained Tropane Analogues

The 3-azabicyclo[3.2.1]octane core represents a topographical analogue of the tropane (8-azabicyclo[3.2.1]octane) skeleton found in cocaine and related alkaloids [1]. Comparative synthetic studies indicate that pre-formed bicyclic building blocks circumvent low-yielding scaffold construction sequences (10-42% overall yields for de novo bicyclic amine synthesis) [4], making procurement of this compound a cost-effective strategy for accelerating scaffold-hopping medicinal chemistry campaigns targeting monoamine transporters or nicotinic acetylcholine receptors [5].

Development of DAT-Selective Agents with Reduced 5-HT Off-Target Activity

SAR studies demonstrate that 8-substituted-3-azabicyclo[3.2.1]octanes bearing benzhydryl ether groups at C8 exhibit improved selectivity for the dopamine transporter over the serotonin transporter compared to 8-phenyl analogues [1]. 8-(Boc-amino)-3-azabicyclo[3.2.1]octane provides the requisite C8 amine handle for installing such selectivity-enhancing substituents, enabling the rational design of DAT-selective compounds with potentially reduced serotonergic side-effect profiles.

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